Superior Diagnostic Specificity: APAP-CYS Strongly Correlates with ALT Activity in Confirmed Paracetamol Hepatotoxicity
In a study of 335 patients with definite paracetamol overdose, a strong correlation (r = 0.93, p < 0.001) was observed between serum APAP-CYS concentrations and alanine aminotransferase (ALT) activities, a gold-standard marker of liver injury. This correlation remained robust (r = 0.82, p < 0.001) even when ALT exceeded 1000 IU/L, a threshold indicative of severe hepatocellular damage [1]. In contrast, other paracetamol metabolites such as glucuronide and sulfate conjugates do not exhibit this correlation with liver injury, as they are products of non-toxic detoxification pathways [2].
| Evidence Dimension | Correlation between biomarker concentration and liver injury (ALT) |
|---|---|
| Target Compound Data | APAP-CYS: r = 0.93 (all ALT), r = 0.82 (ALT > 1000 IU/L); p < 0.001 |
| Comparator Or Baseline | Paracetamol-glucuronide and paracetamol-sulfate: No reported correlation with ALT; considered non-toxic metabolites |
| Quantified Difference | Strong positive correlation for APAP-CYS vs. no correlation for comparators |
| Conditions | Human serum samples; retrospective cohort study of 335 patients with definite paracetamol overdose |
Why This Matters
This robust correlation confirms that APAP-CYS is a specific and reliable biomarker for paracetamol-induced hepatotoxicity, enabling precise diagnostic and forensic applications that are impossible with non-specific markers or other paracetamol metabolites.
- [1] Heard K, Green JL, Anderson V, Bucher-Bartelson B, Dart RC. Paracetamol (acetaminophen) protein adduct concentrations during therapeutic dosing. British Journal of Clinical Pharmacology. 2016;81(4):705-712. View Source
- [2] Frey SM, Heard K, Green JL, Dart RC. Confirming the Causative Role of Acetaminophen in Indeterminate Acute Liver Failure Using Acetaminophen-Cysteine Adducts. Journal of Medical Toxicology. 2015;11(2):218-222. View Source
